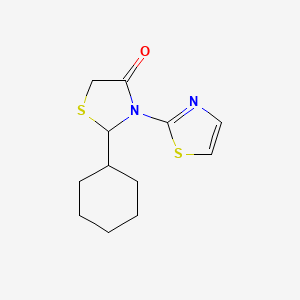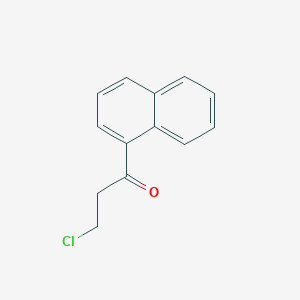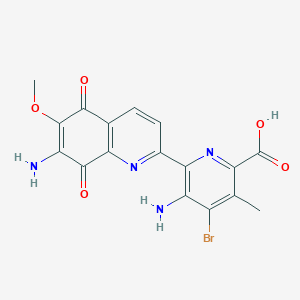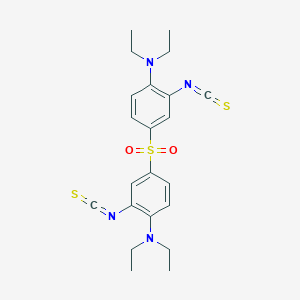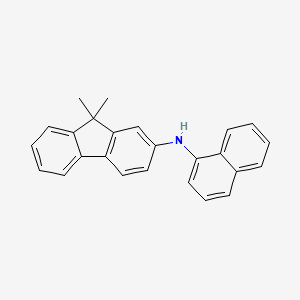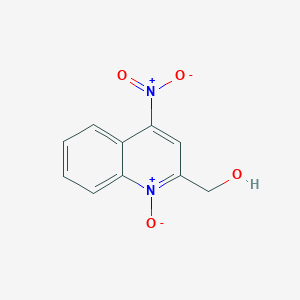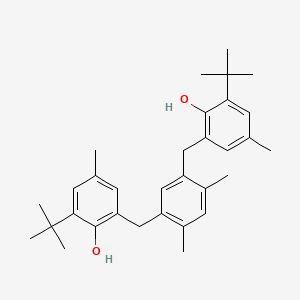
2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple tert-butyl and methyl groups attached to a phenolic core, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds with tert-butyl groups under acidic conditions. This process often utilizes reagents such as tert-butyl chloride and a strong acid catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in plastics and rubber to enhance durability and stability.
Mecanismo De Acción
The mechanism of action of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl groups, which play a crucial role in scavenging reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 4,4’-Butylidenebis(6-tert-butyl-3-methylphenol)
- 6-tert-Butyl-m-cresol
- 4,4’-Methylenebis(2,5-dimethylphenol)
Uniqueness
Compared to similar compounds, 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol exhibits enhanced stability and reactivity due to its unique structural arrangement. The presence of multiple tert-butyl groups provides steric hindrance, which protects the phenolic core from degradation and enhances its antioxidant properties.
Propiedades
Número CAS |
6622-48-6 |
|---|---|
Fórmula molecular |
C32H42O2 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |
Clave InChI |
KPIWBQQKOPSARL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
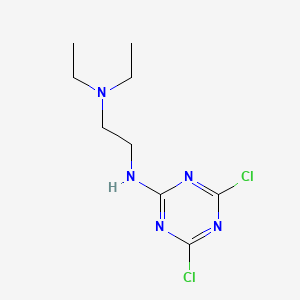

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
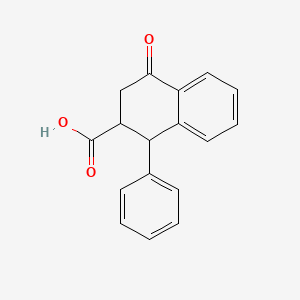
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

